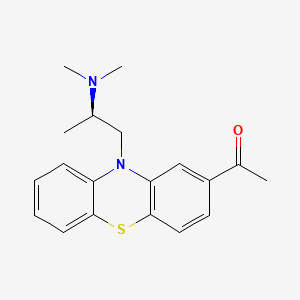

Aceprometazine, (R)-

Description

Contextualization within Phenothiazine (B1677639) Derivative Research

Phenothiazine is an organic compound with a core structure consisting of two benzene (B151609) rings linked by a sulfur and a nitrogen atom. wikipedia.org Derivatives of this parent molecule form a major class of neuroleptic drugs, widely recognized for their antipsychotic properties. wikipedia.orgauburn.edu These derivatives are synthesized by modifying the phenothiazine nucleus, typically by adding a side chain to the nitrogen atom at position 10 and a substituent at position 2 of the ring structure. youtube.comslideshare.net This structural versatility has led to the development of a wide array of compounds with diverse pharmacological activities. nih.govresearchgate.net

The neuropharmacological effects of phenothiazines are primarily attributed to their antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. auburn.edunih.gov However, they also interact with a variety of other receptors, including serotoninergic, histaminergic, and muscarinic receptors, which contributes to their broad spectrum of activity. nih.govpatsnap.com Aceprometazine (B1664960) is a notable derivative within this class, characterized by an acetyl group at the 2-position and a dimethylaminopropyl group at the 10-position. wikipedia.orgnih.gov Like other phenothiazines, its mechanism of action involves the blockade of dopamine and histamine (B1213489) H1 receptors in the central nervous system. patsnap.comnih.gov The systematic exploration of phenothiazine derivatives, including compounds like Chlorpromazine and Fluphenazine, represents a foundational example of medicinal chemistry, establishing a clear structure-activity relationship (SAR) that guides modern drug design. wikipedia.orgnih.gov

Academic Significance of Chirality in Drug Research and Development

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images known as enantiomers, is of paramount importance in pharmacology. mdpi.comresearchfloor.org Biological systems, including enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. mdpi.comresearchfloor.org This inherent "handedness" means that biological targets often interact differently with the two enantiomers of a chiral drug. nih.gov Consequently, enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. derangedphysiology.comtg.org.au

One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable or toxic effects. youtube.com The classic, albeit complex, case of thalidomide, where one enantiomer was therapeutic while the other was associated with severe teratogenic effects, highlighted the critical need to study individual enantiomers. researchfloor.orgrsc.orgresearchgate.net This realization has profoundly influenced the pharmaceutical industry and regulatory standards. In 1992, the U.S. Food and Drug Administration (FDA) issued guidelines emphasizing the need for the characterization of individual enantiomers in chiral drugs, encouraging the development of single-enantiomer products. rsc.orgnih.gov This "chiral switching" — developing a single enantiomer from a previously marketed racemic mixture — can lead to improved therapeutic profiles, including enhanced potency and reduced side effects. tg.org.au

Historical and Current Research Perspectives on Aceprometazine Enantiomers

Aceprometazine possesses a chiral center, meaning it exists as a pair of enantiomers: (R)-Aceprometazine and (S)-Aceprometazine. Historically, many chiral phenothiazines were developed and used as racemic mixtures, containing equal amounts of both enantiomers. However, growing recognition of stereoselectivity in drug action has spurred research into the individual properties of these isomers. The separation and analysis of chiral compounds are now integral to drug development, utilizing techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.govwvu.edursc.org

Research on related phenothiazine compounds has consistently demonstrated significant stereoselectivity. For instance, studies on the enantiomers of the phenothiazine derivative methotrimeprazine revealed statistically significant differences in their binding affinities for dopamine and 5-hydroxytryptamine (serotonin) receptors. nih.gov The levorotatory isomer of methotrimeprazine was found to be substantially more active at these receptors than its counterpart. nih.gov Similarly, enantioselective binding to plasma proteins has been observed for other phenothiazines like promethazine (B1679618) and trimeprazine, which can influence the distribution and clearance of the individual enantiomers. researchgate.net

While detailed, publicly available studies focusing specifically on the differential receptor binding profiles of (R)- and (S)-Aceprometazine are not as extensive as for some other phenothiazines, the established principles of stereoselectivity within this drug class provide a strong theoretical basis for expecting differences. It is highly probable that (R)-Aceprometazine and (S)-Aceprometazine exhibit distinct affinities for dopamine, histamine, and other CNS receptors. Further research is required to fully characterize the unique neuropharmacological profile of each enantiomer, which could inform the development of more targeted and effective therapeutic agents. The data from closely related compounds, such as methotrimeprazine, serves as a valuable model for the expected stereoselectivity.

The following table presents data from research on methotrimeprazine, a phenothiazine derivative structurally related to aceprometazine. It illustrates the principle of stereoselectivity, showing the differential ability of its enantiomers to compete for binding at various central nervous system receptors. This data is indicative of the types of pharmacological differences that could exist between the enantiomers of (R)-Aceprometazine.

| Receptor Subtype | Radioligand | More Active Isomer | Isomeric Activity Ratio (Less Active / More Active) |

| Dopamine | [³H]Spiperone | Levorotatory | ~10.0 |

| Serotonin (B10506) | [³H]5-Hydroxytryptamine | Levorotatory | ~7.0 |

| Opiate (μ) | [³H]Dihydromorphine | Levorotatory | ~1.5 |

| Opiate (δ) | [³H]Enkephalin | Levorotatory | ~1.4 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1254332-66-5 |

|---|---|

Molecular Formula |

C19H22N2OS |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |

InChI |

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1 |

InChI Key |

XLOQNFNTQIRSOX-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Studies of Aceprometazine

Elucidation of Chiral Center(s) within the Aceprometazine (B1664960) Molecular Structure

Aceprometazine is a chiral molecule, possessing a single stereocenter. This chiral center is located at the carbon atom in the second position of the propyl side chain, which is attached to the nitrogen atom of the phenothiazine (B1677639) ring system. The tetrahedral arrangement of four distinct groups around this carbon—a methyl group, a hydrogen atom, a dimethylamino group, and the methylene (B1212753) group linked to the phenothiazine nitrogen—gives rise to the existence of two non-superimposable mirror-image isomers known as enantiomers: (R)-aceprometazine and (S)-aceprometazine.

The absolute configuration of each enantiomer is determined by the three-dimensional spatial arrangement of these substituents, following the Cahn-Ingold-Prelog priority rules. For the (R)-enantiomer, this arrangement is designated as "R" from the Latin rectus (right). The specific stereochemistry of (R)-aceprometazine is captured in its SMILES notation: CC(=O)c1cc2c(cc1)Sc1ccccc1N2CC@@HN(C)C.

| Feature | Description |

|---|---|

| Chiral Center Location | Carbon-2 of the N-propyl side chain |

| Substituents |

|

| Enantiomers | (R)-aceprometazine and (S)-aceprometazine |

| (R)-Aceprometazine SMILES | CC(=O)c1cc2c(cc1)Sc1ccccc1N2CC@@HN(C)C |

Analytical Methodologies for Enantiomeric Resolution and Purity Assessment

The separation and analysis of individual aceprometazine enantiomers are fundamental for evaluating their distinct properties. This is primarily accomplished through chromatographic and spectroscopic methods.

Chromatographic Techniques for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the resolution of enantiomers such as those of aceprometazine. The most effective approach involves the use of a chiral stationary phase (CSP), which is a column packing material that is itself chiral. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are renowned for their extensive applicability in separating a wide array of chiral molecules. Additionally, "Pirkle-type" CSPs have shown efficacy in the separation of related phenothiazine compounds.

While detailed, published HPLC methods specifically for the enantiomeric resolution of aceprometazine are scarce, a standard strategy would involve a systematic screening of various commercially available CSPs and mobile phase conditions. The principle of separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, resulting in different retention times on the column and thus enabling their separation.

| Parameter | Potential Options | Principle |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type (e.g., phenylglycine-based) | Forms transient diastereomeric complexes with the enantiomers, leading to differential retention. |

| Mobile Phase | Normal Phase (e.g., hexane/isopropanol) or Reversed-Phase (e.g., acetonitrile/water with additives) | The choice of mobile phase modulates the interaction between the analyte and the CSP, thereby influencing the separation. |

| Detector | UV-Vis, Circular Dichroism (CD) | UV-Vis provides general detection, while a CD detector can provide information on the chirality of the eluting enantiomers. |

Spectroscopic Approaches for Chiral Identification

Following separation, spectroscopic techniques are vital for confirming the identity and absolute configuration of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral environment, enantiomers exhibit identical NMR spectra. However, by introducing a chiral solvating agent or a chiral derivatizing agent, a diastereomeric interaction can be induced, which results in distinguishable NMR signals for the (R) and (S) enantiomers. This phenomenon allows for the determination of enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by a chiral molecule. Since enantiomers interact differently with polarized light, they produce mirror-image CD spectra. This makes CD an exceptionally powerful tool for identifying and quantifying enantiomers. While specific CD data for aceprometazine is not widely published, the technique remains a cornerstone for the chiral identification of such compounds.

Stereoselective Synthetic Pathways and Chemical Transformations of Aceprometazine Enantiomers

A viable and modern approach could be a chemoenzymatic synthesis. This strategy might commence with the non-selective chemical synthesis of a racemic precursor that contains the key chiral center, for instance, a racemic alcohol. This racemic mixture could then be subjected to a kinetic resolution using a lipase (B570770) enzyme. The enzyme would selectively acylate one enantiomer, leaving the other (for example, the (R)-alcohol) unreacted and thus enantioenriched. Following separation of the acylated product from the desired enantiomer, the enantioenriched (R)-alcohol could be chemically converted to (R)-aceprometazine through a sequence of reactions, such as transformation into a derivative with a good leaving group, followed by nucleophilic substitution with the appropriate amine.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Synthesis of Racemic Precursor | Chemical synthesis of a racemic intermediate containing the future chiral center, for example, a racemic alcohol. | The precursor must be compatible with enzymatic resolution. |

| 2. Enzymatic Kinetic Resolution | Use of a lipase (e.g., Novozym 435) to selectively acylate one enantiomer of the precursor, leaving the other (e.g., the (R)-alcohol) unreacted and in high enantiomeric excess. | Careful selection of the enzyme and optimization of reaction conditions are critical for achieving high enantioselectivity. |

| 3. Separation of Enantiomers | Chromatographic separation of the acylated product from the unreacted enantioenriched alcohol. | Standard chromatographic techniques such as column chromatography would be suitable. |

| 4. Conversion to (R)-Aceprometazine | The enantioenriched alcohol is converted into a suitable leaving group (e.g., a bromide) and then reacted with the appropriate amine to yield the final (R)-aceprometazine product. | The stereochemical integrity of the chiral center must be maintained throughout the subsequent reaction steps to prevent racemization. |

Investigation of Enantiomeric Interconversion and Racemization Mechanisms in Biological Systems

The stereochemical stability of a chiral drug within a biological system is of paramount importance, as the conversion of one enantiomer into its counterpart can significantly alter the drug's efficacy and safety profile. The process of racemization, which is the conversion of an enantiomerically pure substance into a 1:1 mixture of both enantiomers, can occur in vivo and may be influenced by factors such as physiological pH or enzymatic catalysis.

In the case of aceprometazine, the chiral center is a saturated sp3-hybridized carbon atom, which is generally considered to be stereochemically stable. Racemization would necessitate the breaking and subsequent reformation of a covalent bond at the chiral center, a process that is unlikely to occur spontaneously for this type of chemical structure under physiological conditions. However, it is conceivable that metabolic processes could impact the chiral center. For example, if a metabolic pathway were to oxidize the chiral carbon to a planar intermediate, a subsequent reduction step could non-selectively produce a mixture of both the (R) and (S) enantiomers.

To date, there is a lack of specific published research investigating the enantiomeric interconversion or racemization of aceprometazine within biological systems. Consequently, it remains unknown whether (R)-aceprometazine maintains its stereochemical configuration in vivo or if it is susceptible to conversion to the (S)-enantiomer. To ascertain the enantiomeric stability of aceprometazine, dedicated studies would be required, including its incubation under a range of pH and temperature conditions, as well as in the presence of liver microsomes or other biologically relevant matrices.

| Factor | Potential Impact | Status of Knowledge for Aceprometazine |

|---|---|---|

| pH | Extreme pH conditions can, in some cases, catalyze racemization, although this is less probable for a saturated carbon stereocenter. | No specific data available. |

| Temperature | Elevated temperatures can increase the rate of chemical reactions, including racemization. However, this is unlikely to be significant for this structure under physiological temperature. | No specific data available. |

| Enzymatic Metabolism | Metabolic enzymes, particularly in the liver, could potentially oxidize the chiral center, which could lead to a loss of stereochemical integrity upon subsequent reduction. | No specific studies have been reported for aceprometazine. |

| Plasma Protein Binding | The binding of chiral drugs to plasma proteins such as albumin can sometimes influence their stereochemistry. | No specific data available. |

Advanced Mechanistic Investigations of R Aceprometazine Pharmacodynamics

Molecular Interactions with Dopaminergic Receptors

The primary behavioral effects of aceprometazine (B1664960) are attributed to its interaction with the dopaminergic system. wikipedia.org As a phenothiazine (B1677639) antipsychotic agent, its mechanism is strongly linked to the blockade of dopamine (B1211576) receptors. patsnap.comnih.gov

Stereoselective Binding Affinity and Selectivity for Dopamine Receptor Subtypes (e.g., D2)

Aceprometazine is a potent antagonist of post-synaptic D2 receptors and, to a lesser extent, other D2-like receptors (D3 and D4). wikipedia.orgpatsnap.com The blockade of D2 receptors by neuroleptic drugs is often stereoselective, a principle demonstrated by compounds like butaclamol, where the (+)-enantiomer is significantly more potent than the (-)-enantiomer. nih.gov This stereoselectivity arises from the specific three-dimensional conformation required for a ligand to fit into the receptor's binding pocket.

For phenothiazines and related compounds, the specific orientation of side chains relative to the tricyclic ring system is critical for high-affinity binding. Although detailed studies comparing the binding affinities of (R)- and (S)-Aceprometazine are scarce, it is hypothesized that one enantiomer possesses a significantly higher affinity for the D2 receptor. This is consistent with other chiral dopaminergic ligands where enantiomers exhibit marked differences in receptor affinity and functional activity. redheracles.net The interaction is competitive, meaning aceprometazine vies with endogenous dopamine for the same binding site on the D2 receptor. nih.gov

Signal Transduction Cascade Modulation

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gi/Go protein subtype. redheracles.netmdpi.com The binding of an agonist like dopamine to the D2 receptor initiates a signaling cascade that involves the inhibition of the enzyme adenylyl cyclase. nih.gov This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

As an antagonist, (R)-Aceprometazine binds to the D2 receptor but does not activate it. Instead, it prevents dopamine from binding and initiating the signal transduction pathway. The modulation by (R)-Aceprometazine, therefore, is the blockade of the Gi-mediated inhibitory signal. This prevents the cell from reducing its cAMP levels in response to dopamine, thereby altering downstream cellular processes that are dependent on cAMP and its effector, protein kinase A (PKA).

Alpha-Adrenergic Receptor Antagonism and Associated Cellular Effects

In addition to its dopaminergic effects, aceprometazine exhibits significant antiadrenergic properties by blocking alpha-adrenergic receptors. wikipedia.orghas-sante.frdrugbank.com

Stereoselective Interactions with Alpha-1 Adrenergic Receptor Subtypes

Aceprometazine acts as an antagonist at alpha-1 (α1) adrenergic receptors. wikipedia.orgdrugbank.com The binding of ligands to α1-adrenergic receptors is known to be stereoselective, a concept established by the Easson-Stedman hypothesis, which posits that for maximal effect, three key functional groups of a catecholamine agonist must interact with the receptor. nih.gov This principle of a specific three-point attachment underscores the importance of a molecule's spatial arrangement, and it extends to antagonists as well.

Impact on Second Messenger Systems

Alpha-1 adrenergic receptors are coupled to the Gq/11 family of G-proteins. nih.gov When an agonist like norepinephrine (B1679862) binds to an α1-receptor, the Gq protein is activated, which in turn stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins.

(R)-Aceprometazine, by acting as an antagonist at the α1-receptor, blocks the initial step of this cascade. It prevents the binding of endogenous catecholamines, thereby inhibiting the Gq-mediated activation of PLC. The result is a halt in the production of IP3 and DAG, preventing the subsequent rise in intracellular calcium and activation of PKC.

Histamine (B1213489) H1 Receptor Antagonism and Neurochemical Pathways

A prominent feature of aceprometazine's pharmacological profile is its potent antagonism of histamine H1 receptors. patsnap.comhas-sante.frdrugbank.comdrugbank.com This action is central to its sedative properties, as the molecule can cross the blood-brain barrier and interact with H1 receptors in the central nervous system. drugbank.com

The interaction with H1 receptors is markedly stereoselective for many antihistamines. For example, levocetirizine, the (R)-enantiomer of cetirizine (B192768), binds with significantly higher affinity to human H1 receptors than its (S)-enantiomer. ucl.ac.be Similarly, the sedative effects of the antihistamine chlorpheniramine (B86927) are attributed to the (+)-enantiomer, which has a high affinity for the H1-receptor. nih.gov This strongly suggests that the antihistaminergic effects of aceprometazine are likely attributable primarily to one of its enantiomers.

Histamine H1 receptors are also Gq/11-coupled GPCRs. idrblab.net Their activation by histamine initiates the same signal transduction pathway as α1-adrenergic receptors, leading to the activation of phospholipase C and the generation of IP3 and DAG. idrblab.net By blocking the H1 receptor, (R)-Aceprometazine inhibits this pathway, preventing histamine-mediated cellular responses. In the CNS, the histaminergic system is involved in regulating alertness and arousal; therefore, the blockade of this system by (R)-Aceprometazine contributes significantly to sedation. nih.gov

Interactive Data Tables

Table 1: General Receptor Profile of Aceprometazine (Racemic Mixture) This table summarizes the known receptor targets of aceprometazine. Specific affinities can vary based on experimental conditions.

| Receptor Target | Action | Primary Downstream Effect of Blockade |

| Dopamine D2 | Antagonist | Prevents inhibition of adenylyl cyclase |

| Alpha-1 Adrenergic | Antagonist | Prevents activation of phospholipase C |

| Histamine H1 | Antagonist | Prevents activation of phospholipase C |

| Muscarinic | Antagonist | Prevents activation of phospholipase C |

Table 2: Example of Stereoselective Binding at H1 Receptors (Cetirizine Enantiomers) This data for cetirizine illustrates the principle of stereoselectivity, where one enantiomer can have a much higher affinity for the target receptor. Data is presented as Ki (nM), where a lower value indicates higher affinity. ucl.ac.be

| Compound | H1 Receptor Ki (nM) |

| Levocetirizine ((R)-enantiomer) | 3 |

| (S)-enantiomer | 100 |

| Cetirizine (Racemic) | 6 |

Stereospecificity of Histamine Receptor Binding

Aceprometazine, as a phenothiazine derivative, is known to act as an antagonist at histamine H1 receptors. has-sante.frunionems.net This action contributes to its sedative effects. nih.gov The principle of stereospecificity, where enantiomers of a chiral drug exhibit different affinities and/or efficacies at a receptor, is a well-documented phenomenon in pharmacology. For instance, studies on other phenothiazine antihistamines and related compounds have demonstrated stereospecificity in their binding to H1 receptors. nih.gov However, specific binding studies quantifying the affinity (e.g., Kᵢ or K𝘥 values) of (R)-Aceprometazine for the histamine H1 receptor are not available in the reviewed literature. It is plausible that one enantiomer is significantly more potent as an H1 antagonist than the other, but without empirical data, this remains speculative.

Downstream Cellular Responses

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq/11 family of G-proteins. frontiersin.orgwikipedia.org Activation of this pathway by an agonist like histamine leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). frontiersin.org IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC), leading to a cascade of cellular events that mediate inflammatory and allergic responses. frontiersin.org

As an H1 receptor antagonist (or more accurately, an inverse agonist), Aceprometazine blocks these downstream effects by stabilizing the receptor in an inactive state. patsnap.comscbt.com This prevents the Gq/11-mediated signaling cascade, thereby inhibiting the cellular responses to histamine. The specific downstream cellular effects resulting from the binding of (R)-Aceprometazine cannot be detailed without initial binding affinity and efficacy data. If (R)-Aceprometazine is the active enantiomer, it would be responsible for inhibiting this PLC/IP₃/DAG pathway.

Muscarinic Cholinergic Receptor Engagement and Neurotransmission Modulation

Aceprometazine is reported to possess weak peripheral anticholinergic (muscarinic receptor antagonist) activity. auburn.educhemrxiv.org Muscarinic acetylcholine (B1216132) receptors (M1-M5) are critical GPCRs in the central and peripheral nervous systems, modulating a wide array of functions including cognition, arousal, and autonomic control. reviewofoptometry.comresearchgate.net Antagonism of these receptors can lead to side effects such as dry mouth and, at higher central nervous system concentrations, cognitive impairment. reviewofoptometry.com

Implications for Neuromodulatory Systems

The central nervous system effects of Aceprometazine, including sedation, are a result of its interaction with multiple neuromodulatory systems. Its primary mechanism is believed to be the antagonism of dopamine D2 receptors, a characteristic of phenothiazine antipsychotics. auburn.educhemrxiv.org However, its antagonism of histamine H1 receptors also contributes significantly to sedation by affecting the histaminergic system, which plays a key role in maintaining wakefulness. nih.gov

The cholinergic system is another crucial neuromodulator, involved in regulating arousal, attention, and cognition. nih.govnih.govresearchgate.net By acting as a weak muscarinic antagonist, racemic Aceprometazine can also influence cholinergic neurotransmission. reviewofoptometry.com The specific implications of (R)-Aceprometazine on these complex, interacting neuromodulatory systems are unknown, as its precise affinity and efficacy at dopamine, histamine, and muscarinic receptors have not been publicly characterized.

Exploration of Receptor-Receptor Interactions and Allosteric Modulation

The potential for (R)-Aceprometazine to participate in or be affected by receptor-receptor interactions, such as the formation of GPCR heterodimers, is an area without specific research findings in the available literature. Heterodimerization between different GPCRs can lead to unique pharmacological properties, including altered ligand binding, signaling, and trafficking. nih.gov Given that Aceprometazine targets multiple GPCRs (dopamine, histamine, and muscarinic receptors), the possibility of such interactions in tissues where these receptors are co-expressed is theoretically plausible, but has not been investigated for either the racemate or its individual enantiomers.

Methodologies for Characterizing G protein-coupled Receptor Heterodimerization

The study of GPCR heterodimerization employs a variety of sophisticated biochemical and biophysical techniques to provide evidence for receptor-receptor proximity and functional interaction in living cells. portlandpress.com These methodologies are essential for exploring the advanced pharmacodynamics of compounds that may interact with these receptor complexes.

Biochemical Methods:

Co-immunoprecipitation (Co-IP): This is a classical technique used to demonstrate that two receptors are part of the same protein complex. If an antibody to one receptor can pull down the second receptor from a cell lysate, it suggests a physical association. nih.govportlandpress.com

Biophysical Resonance Energy Transfer (RET) Methods: These techniques measure the transfer of energy between two light-emitting molecules (a donor and an acceptor) when they are in very close proximity (typically <10 nm), which is indicative of a direct interaction.

Fluorescence Resonance Energy Transfer (FRET): Utilizes two different fluorescent proteins (e.g., CFP and YFP) fused to the receptors of interest. Energy transfer from the excited donor to the acceptor results in a measurable change in fluorescence emission. portlandpress.comfrontiersin.org

Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, but uses a bioluminescent enzyme (like Renilla luciferase) as the donor and a fluorescent protein as the acceptor. This method often has a better signal-to-noise ratio than FRET. frontiersin.org

Sequential Resonance Energy Transfer (SRET): A combination of BRET and FRET that can be used to detect higher-order oligomers, such as trimers. frontiersin.org

Microscopy and Fluorescence-Based Techniques:

Total Internal Reflection Fluorescence Microscopy (TIRFM): Allows for the visualization of single molecules at the cell surface, reducing background noise and enabling the study of receptor dimerization in their native membrane environment. portlandpress.com

Protein-fragment Complementation Assays (PCA): Involves splitting a reporter protein (like an enzyme or fluorescent protein) into two non-functional fragments and fusing each to a receptor of interest. If the receptors interact, the fragments are brought together, reconstituting the reporter's function. portlandpress.comelifesciences.org

Computational and Structural Methods:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These powerful techniques can provide high-resolution, three-dimensional structures of GPCR dimers, offering definitive proof of interaction and detailed insights into the specific amino acid residues at the dimer interface. mdpi.com

Computational Modeling and Docking: As obtaining structural data for GPCR dimers is challenging, computational approaches are used to predict and model the interfaces between interacting receptors. mdpi.com

These methods collectively provide a toolkit for researchers to investigate the complex world of GPCR oligomerization, which could in the future be applied to understand the complete pharmacological profile of drugs like (R)-Aceprometazine.

Functional Consequences of Receptor Complex Formation involving Aceprometazine Enantiomers

Following a comprehensive review of publicly available scientific literature, detailed research findings and specific data comparing the functional consequences of receptor complex formation for the individual (R)- and (S)-enantiomers of aceprometazine are not available.

Aceprometazine is known to be a racemic mixture, meaning it is composed of equal amounts of its two mirror-image isomers, (R)-aceprometazine and (S)-aceprometazine. wikipedia.org The pharmacodynamic effects of the commercially available formulation are therefore a composite of the actions of both enantiomers. The primary mechanism of action for aceprometazine involves the antagonism of several key neurotransmitter receptors. wikipedia.org These include dopamine D2 receptors, α1-adrenergic receptors, and histamine H1 receptors. wikipedia.orgdrugbank.comdrugbank.com Blockade of these receptors in the central and peripheral nervous system is responsible for its sedative and other pharmacological effects. wikipedia.org

The principle of stereoselectivity in pharmacology dictates that enantiomers of a chiral drug can exhibit different binding affinities for their target receptors and, consequently, may have distinct pharmacodynamic profiles. westminster.ac.uknih.gov For instance, research on other chiral drugs demonstrates that one enantiomer is often significantly more potent or has a different mode of action (e.g., agonist versus antagonist) than the other. iiab.mepurdue.edu

However, specific studies isolating (R)-aceprometazine and (S)-aceprometazine to characterize their individual interactions with dopamine, adrenergic, or histamine receptor complexes have not been identified in the available literature. As a result, it is not possible to construct data tables or provide a detailed analysis of the functional consequences attributable to the (R)-enantiomer specifically. Such an analysis would require research involving the separation of the racemic mixture and subsequent in vitro and in vivo testing of each pure enantiomer to determine their respective receptor binding affinities (Kᵢ), efficacy, and downstream signaling effects. Without such studies, any discussion on the specific functional consequences of (R)-aceprometazine remains speculative.

Therefore, the generation of an article with detailed research findings and data tables focusing solely on the functional consequences of receptor complex formation by (R)-Aceprometazine is not feasible based on the current body of scientific evidence.

Preclinical Pharmacokinetic Research Methodologies and Enantiomer Disposition

In Vitro Metabolism Studies of (R)-Aceprometazine

In vitro studies, those conducted in a controlled environment outside of a living organism, are fundamental to understanding the metabolic fate of a drug. These studies allow for the precise investigation of enzymatic processes without the complexities of a whole biological system.

Identification and Characterization of Stereospecific Metabolic Enzymes (e.g., Cytochrome P450 isoforms)

The metabolism of many drugs is heavily reliant on the cytochrome P450 (CYP) family of enzymes, which are primarily found in the liver. nih.gov These enzymes are a major source of variability in how individuals handle drugs. nih.gov Research indicates that metabolizing enzymes often show a preference for one enantiomer over the other, a phenomenon known as enantioselectivity. nih.gov This stereoselective metabolism is a key factor contributing to differences in the pharmacokinetic profiles of enantiomers. nih.gov

While specific studies pinpointing the exact CYP isoforms responsible for the metabolism of (R)-aceprometazine are not extensively detailed in the provided search results, the general understanding of phenothiazine (B1677639) metabolism suggests the involvement of this crucial enzyme family. nih.govresearchgate.net The structural characteristics of these enzymes dictate their ability to discriminate between enantiomers. nih.gov For instance, the metabolism of carisoprodol (B1668446) to meprobamate is mediated by CYP2C19, and the activity of this enzyme can be influenced by genetic variations. researchgate.net This highlights the importance of identifying the specific CYP isoforms involved in (R)-aceprometazine metabolism to predict potential drug-drug interactions and inter-individual variability.

Table 1: Key Enzyme Families in Drug Metabolism

| Enzyme Family | Primary Function | Relevance to (R)-Aceprometazine |

| Cytochrome P450 (CYP) | Oxidation, reduction, and hydrolysis of a wide variety of xenobiotics, including many drugs. nih.gov | Likely the primary enzyme system responsible for the metabolism of aceprometazine (B1664960) and its enantiomers. |

| UDP-glucuronosyltransferases (UGTs) | Conjugation reactions, making compounds more water-soluble for excretion. | May be involved in secondary metabolic pathways of aceprometazine metabolites. |

| Sulfotransferases (SULTs) | Sulfation, another conjugation reaction that aids in elimination. | Potentially involved in the metabolism of hydroxylated metabolites. |

Formation Kinetics and Stereoselectivity of Metabolites (e.g., hydroxyethylpromazine sulfoxide)

The metabolism of aceprometazine leads to the formation of several metabolites, with hydroxyethylpromazine sulfoxide (B87167) (HEPS) being a major one. wikipedia.orgnih.gov The formation of sulfoxides from sulfides is a common metabolic pathway. organic-chemistry.org Studies on aceprometazine in horses have shown that the parent drug is rapidly metabolized, and HEPS can be detected in plasma for up to 24 hours and in urine for up to 144 hours, making it a valuable marker for acepromazine (B1664959) use. nih.gov

In Vivo Pharmacokinetic Modeling in Animal Research Models

In vivo studies, conducted in living organisms, are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a complete biological system. nih.gov Animal models play a crucial role in these preclinical investigations. nih.govmdpi.com

Stereoselective Absorption, Distribution, and Tissue Uptake

Following administration, a drug undergoes absorption into the bloodstream, distribution to various tissues, and eventual elimination. These processes can be stereoselective. For instance, a study on dropropizine (B1670954) enantiomers in rats revealed that the presence of the dextrodropropizine (DDP) enantiomer increased the plasma and tissue exposure of the levodropropizine (B346804) (LDP) enantiomer after oral administration of the racemic mixture. nih.gov

While direct data on the stereoselective absorption and distribution of (R)-aceprometazine is limited in the search results, the principles of pharmacokinetics suggest that differences in physicochemical properties between enantiomers could lead to differential absorption rates and tissue distribution patterns. The volume of distribution (Vd), a measure of how widely a drug is distributed in the body, can differ between enantiomers. nih.gov

Enantiomer-Specific Elimination Pathways and Clearance Mechanisms

Elimination, the removal of a drug from the body, is a critical pharmacokinetic process. It is primarily achieved through metabolism (usually in the liver) and excretion (often by the kidneys). uomustansiriyah.edu.iqbasicmedicalkey.com The efficiency of elimination is described by the parameter of clearance. mmv.org

Metabolizing enzymes can exhibit enantioselectivity, leading to different rates of metabolism and clearance for each enantiomer. nih.gov This can result in one enantiomer having a longer half-life than the other. nih.gov The half-life is the time it takes for the drug concentration in the plasma to reduce by half. nih.gov For example, studies on aceprometazine in horses have determined elimination half-lives following different routes of administration, though these studies did not differentiate between the enantiomers. nih.gov A thorough investigation into the enantiomer-specific elimination pathways of (R)-aceprometazine would involve separate administration of the enantiomer and detailed analysis of its metabolites in urine and feces.

Influence of Genetic Polymorphisms (e.g., MDR1 gene) on Enantiomer Disposition in Animal Models

Genetic variations, or polymorphisms, in genes that code for drug transporters can significantly impact drug disposition. nih.gov A well-known example is the multidrug resistance 1 (MDR1) gene, also known as the ABCB1 gene. cabidigitallibrary.orgveterinaryworld.org This gene encodes for P-glycoprotein (P-gp), a transporter protein that plays a crucial role in limiting the absorption and distribution of many drugs, including acepromazine, into certain tissues like the brain. wikipedia.orggribblesvets.com.au

A mutation in the MDR1 gene can lead to the production of a non-functional P-glycoprotein. veterinaryworld.orgnih.gov Animals with this mutation, particularly certain dog breeds like Collies, can have increased sensitivity to drugs that are P-gp substrates. veterinaryworld.orggribblesvets.com.au This is because the non-functional transporter allows higher levels of the drug to enter the central nervous system and reduces its elimination, leading to elevated plasma concentrations. gribblesvets.com.aunih.gov

While the existing research primarily discusses the impact of the MDR1 mutation on the effects of racemic acepromazine, it is highly probable that the disposition of the individual enantiomers, including (R)-aceprometazine, is also affected. nih.gov A dysfunctional P-glycoprotein would likely result in increased brain penetration and decreased clearance of (R)-aceprometazine in affected animals.

Computational and Systems Biology Approaches in R Aceprometazine Research

Molecular Dynamics Simulations and Computational Docking for Enantiomer-Target Interactions

Molecular dynamics (MD) simulations and computational docking are at the forefront of understanding how the three-dimensional structure of (R)-Aceprometazine dictates its interaction with biological receptors. mdpi.comnih.gov These techniques allow researchers to model the dynamic behavior of the drug-receptor complex at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. mdpi.com

Prediction of Stereoselective Binding Conformations and Energies

Computational docking studies are instrumental in predicting how (R)-Aceprometazine and its enantiomer bind to target receptors. These simulations can reveal the preferred orientation (conformation) of each enantiomer within the receptor's binding site and estimate the binding affinity, often expressed as binding energy. researchgate.net For instance, molecular dynamic docking simulations have been successfully used to determine the binding modes of enantiomers and explain stereoselectivity. researchgate.net The stability of drug-receptor complexes can be assessed, and differences in binding energies between enantiomers can provide a rationale for observed differences in pharmacological activity. nih.govresearchgate.net

Table 1: Illustrative Example of Predicted Binding Energies for Aceprometazine (B1664960) Enantiomers

| Enantiomer | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| (R)-Aceprometazine | Dopamine (B1211576) D2 Receptor | -9.5 | Asp114, Phe389, Trp386 |

| (S)-Aceprometazine | Dopamine D2 Receptor | -7.8 | Asp114, Phe389 |

Note: This table is for illustrative purposes. Actual values would be derived from specific computational studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Enantiomers

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. nih.gov For enantiomers like (R)-Aceprometazine, SAR focuses on how the specific 3D arrangement of atoms influences its interaction with biological targets. researchgate.netconicet.gov.ar Computational methods are pivotal in elucidating these relationships by allowing for the systematic modification of the molecule's structure in silico and predicting the resulting change in activity. jscimedcentral.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate the structural properties of a series of compounds with their biological activities. wikipedia.org These models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. wikipedia.orgresearchgate.net For phenothiazine (B1677639) derivatives like Aceprometazine, QSAR studies have been used to establish relationships between physicochemical properties and antifungal activity. researchgate.netconicet.gov.ar By developing separate QSAR models for the (R) and (S) enantiomers, researchers can quantify the impact of stereochemistry on activity and design more potent and selective compounds. mdpi.com

Key descriptors used in QSAR models for phenothiazines might include:

Topological parameters: Describing the connectivity and branching of the molecule. nih.gov

Electronic parameters: Such as electrostatic potential and dipole moment, which influence drug-receptor interactions. researchgate.net

Steric parameters: Related to the size and shape of the molecule.

Systems Pharmacology and Network Analysis of Aceprometazine's Multifaceted Actions

Aceprometazine is known to interact with multiple receptors, leading to a complex pharmacological profile. patsnap.comwikipedia.org Systems pharmacology aims to understand these multifaceted actions by integrating data from various sources into comprehensive network models.

Prediction of Pleiotropic Effects and Off-Target Interactions of Enantiomers

The multifaceted nature of aceprometazine's receptor interactions contributes to its pleiotropic effects, meaning it produces multiple, often unrelated, physiological responses. researchgate.net Network analysis can be used to predict these effects by examining the interconnectedness of the drug's targets within the broader biological network. molsoft.com Furthermore, these computational approaches can help to identify potential off-target interactions, which are interactions with receptors other than the intended targets. nih.gov Predicting these off-target effects is crucial for understanding the full pharmacological profile of (R)-Aceprometazine and anticipating potential side effects. By comparing the predicted off-target profiles of the (R) and (S) enantiomers, researchers can identify which stereoisomer possesses a more favorable selectivity profile.

In Silico Approaches for Drug Discovery and Lead Optimization based on Aceprometazine Stereochemistry

The insights gained from computational studies of (R)-Aceprometazine can be directly applied to the discovery and optimization of new drug candidates. nih.govijpsjournal.com In silico drug design has become an indispensable tool in modern pharmaceutical research, enabling the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

The process of drug discovery often begins with identifying "hit" compounds, which are then optimized into "lead" compounds with more desirable properties. nih.gov The stereochemistry of (R)-Aceprometazine provides a valuable starting point for this process. jscimedcentral.com By using the structure of (R)-Aceprometazine as a template, computational chemists can design new molecules with modified functional groups to enhance binding to the desired target or reduce off-target interactions. nih.gov This process, known as lead optimization, can lead to the development of safer and more effective medications. youtube.com

Structure-based drug design (SBDD) is a powerful in silico technique that relies on the 3D structure of the target receptor. nih.govnih.gov Using the crystal structure or a homology model of a target receptor, researchers can dock virtual libraries of compounds to identify those with the best predicted binding affinity and a binding mode similar to that of (R)-Aceprometazine. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Emerging Research Directions and Theoretical Advancements for R Aceprometazine

Development of Advanced Preclinical Animal Models for Neuropharmacological Research

The development of sophisticated animal models is crucial for dissecting the complex actions of neuroactive compounds. These models are instrumental in understanding the underlying mechanisms of neuropsychiatric disorders and evaluating the efficacy and specificity of novel therapeutic agents like (R)-Aceprometazine.

Dysregulation of dopamine (B1211576) and serotonin (B10506) neurotransmitter systems is implicated in a variety of psychiatric conditions. Animal models that mimic these neurochemical imbalances are essential for investigating the enantiomer-specific effects of drugs.

Dopamine Transporter (DAT) Knockout Models: Rodent models with a knockout of the gene encoding the dopamine transporter (DAT) exhibit hyperdopaminergic activity. These models are valuable for studying the consequences of excess dopamine and how drugs affecting the dopaminergic system might also influence the serotonergic system. mdpi.com Research in DAT knockout rats has revealed significant alterations in serotonin levels and the expression of enzymes involved in monoamine metabolism in various brain regions. mdpi.com Such models can be used to explore how (R)-Aceprometazine specifically modulates these interconnected pathways.

Models of Serotonergic and Dopaminergic Interplay: Studies in animal models of ADHD-like behaviors in dogs have shown a relationship between these behaviors and lower serum levels of both serotonin and dopamine. mdpi.com These findings underscore the intricate connection between these two neurotransmitter systems. mdpi.com Animal models that focus on the interplay between dopamine and serotonin are critical for understanding conditions with complex etiologies and for testing the nuanced effects of enantiomeric compounds. mdpi.commdpi.com

Pharmacologically-Induced Models: The use of pharmacological agents to induce states that resemble human psychiatric disorders is a common approach. For instance, psychostimulants like amphetamine can be used to create models with dopamine hypothesis relevance. acnp.org These models are useful for assessing the potential antipsychotic or modulatory effects of compounds such as (R)-Aceprometazine.

| Animal Model | Key Feature | Relevance to (R)-Aceprometazine Research |

| Dopamine Transporter (DAT) Knockout | Hyperdopaminergic state | Investigating effects on interconnected dopaminergic and serotonergic systems. mdpi.com |

| ADHD-like Canine Models | Naturally occurring hyperactivity/impulsivity | Studying the modulation of both dopamine and serotonin pathways. mdpi.com |

| Psychostimulant-Induced Models | Mimics symptoms of psychosis | Evaluating antipsychotic potential. acnp.org |

Detailed behavioral analysis and direct measurement of neuronal activity are vital for differentiating the effects of enantiomers.

Behavioral Phenotyping: A battery of behavioral tests can be employed to create a comprehensive profile of a drug's effects. Locomotor activity, for example, is a fundamental measure used in rodent models to assess the impact of antipsychotic treatments. acnp.org Tests like the forced swim test and tail suspension test are used to evaluate potential antidepressant-like effects. nih.gov Subtle differences in the behavioral profiles induced by (R)- and (S)-Aceprometazine can provide insights into their distinct pharmacological properties.

Electrophysiology: In vivo electrophysiology allows for the direct measurement of neuronal firing in specific brain regions. This technique can be used to determine how (R)-Aceprometazine affects the firing rates of dopamine and serotonin neurons, providing a direct link between the compound and its neurophysiological effects.

Exploration of Novel Therapeutic Applications based on Enantiomeric Differentiation

The distinct pharmacological profiles of enantiomers can lead to the discovery of novel therapeutic uses. While aceprometazine (B1664960) is known for its sedative and antiemetic properties, the (R)-enantiomer may possess a unique spectrum of activity. patsnap.com

Research into the enantiomeric differentiation of other drugs has shown that one enantiomer can have a more favorable therapeutic effect or a better side-effect profile. pitt.edu For example, in the case of citalopram, the S-enantiomer (escitalopram) is considered safer regarding QTc prolongation. pitt.edu This principle of enantiomeric differentiation drives the investigation into whether (R)-Aceprometazine could offer advantages over the racemic mixture or the (S)-enantiomer for specific applications.

Ion mobility-mass spectrometry is an emerging analytical technique that allows for the differentiation of enantiomers in a high-throughput manner, which could accelerate the research and development of chiral drugs like (R)-Aceprometazine. nih.gov

Investigation of Aceprometazine Enantiomers in Combination Pharmacology Research

The study of how (R)-Aceprometazine interacts with other neuroactive compounds is a critical area of research, particularly given the prevalence of polypharmacy in treating complex disorders.

Preclinical studies often investigate the effects of drug combinations to identify potential synergistic (enhancing) or antagonistic (diminishing) effects.

Aceprometazine and Opioids/Benzodiazepines: Studies in dogs have evaluated the combination of aceprometazine with opioids like morphine and benzodiazepines like midazolam. nih.gov One study found that the combination of aceprometazine, morphine, and midazolam resulted in more frequent intense sedation and a greater sparing effect on the dose of propofol (B549288) required for anesthesia induction compared to combinations of just aceprometazine and morphine or midazolam and morphine. nih.gov Similar studies in sheep have also been conducted. nih.gov

Interactions with CNS Depressants: Aceprometazine can have additive effects when combined with other central nervous system depressants, leading to increased sedation. patsnap.com

Interactions with Antihypertensive Drugs: Concurrent use with antihypertensive medications may increase the risk of hypotension. patsnap.com

Anticholinergic Effects: The anticholinergic properties of aceprometazine can be potentiated by other drugs with similar effects. patsnap.comhas-sante.fr

| Interacting Compound Class | Potential Interaction with Aceprometazine |

| Opioids (e.g., Morphine) | Enhanced sedation. nih.gov |

| Benzodiazepines (e.g., Midazolam) | Enhanced sedation. nih.gov |

| Other CNS Depressants | Additive sedative effects. patsnap.com |

| Antihypertensive Drugs | Increased risk of hypotension. patsnap.com |

| Anticholinergic Agents | Potentiated anticholinergic effects. patsnap.comhas-sante.fr |

Polypharmacy, the use of multiple medications, is a significant consideration in both clinical practice and preclinical research. scot.nhs.ukmdpi.com Developing experimental models that incorporate polypharmacy is essential for understanding the complex drug interactions that can occur. Risk prediction models for polypharmacy are being developed to help identify patients at higher risk of drug-related harm. nih.gov In the context of (R)-Aceprometazine research, preclinical models should aim to reflect clinically relevant scenarios of polypharmacy to better predict potential interactions and outcomes in a therapeutic setting.

Future Methodological Advancements for Comprehensive Stereochemical Analysis in Biological Systems

The unequivocal determination of the stereochemical configuration of chiral drugs in complex biological matrices is paramount, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles. nih.govijpsjournal.comresearchgate.net For (R)-Aceprometazine, a chiral phenothiazine (B1677639) derivative, the development of more sophisticated and sensitive analytical methodologies is crucial for understanding its stereospecific disposition and action in vivo. Emerging research and theoretical advancements are paving the way for a new generation of analytical tools capable of providing a comprehensive stereochemical picture in biological systems.

Future advancements are expected to focus on enhancing sensitivity, improving resolution, and integrating novel technologies for more holistic analysis. Key directions include the refinement of separation sciences, the application of advanced spectrometric techniques, and the integration of computational modeling.

Innovations in Separation Techniques

The separation of enantiomers remains a cornerstone of stereochemical analysis. mdpi.com Future progress for analyzing (R)-Aceprometazine in biological fluids will likely stem from innovations in liquid chromatography and capillary electrophoresis.

Next-Generation Chiral Selectors: The development of novel chiral selectors for both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) is a primary research focus. dntb.gov.ua For phenothiazines, future methods may employ advanced chiral selectors that offer superior recognition capabilities. Research into dual cyclodextrin (B1172386) systems in CE, for instance, has shown potential for enhancing selectivity and resolution where single selectors may be insufficient. mdpi.com The use of specifically designed chiral mobile phase additives (CMPAs) also represents a cost-effective and versatile strategy for improving enantioseparation. researchgate.net

Advanced Capillary Electrophoresis (CE) Methods: CE is a powerful tool for chiral separations due to its high efficiency and low sample consumption. nih.gov Future methodologies will likely incorporate online concentration techniques, such as solid-phase extraction (SPE), directly coupled with CE. This approach has been shown to dramatically increase detection sensitivity for phenothiazine enantiomers, enabling quantification at nanomolar levels in biological samples like urine. nih.gov The use of novel background electrolytes, such as those containing polymers like poly (diallyldimethylammonium chloride) (PDDAC), can further enhance separation efficiency. nih.gov

Quality by Design (QbD) in Method Development: The adoption of Quality by Design (QbD) principles is a significant methodological advancement. mdpi.com This systematic approach allows for the development of highly robust and optimized chiral separation methods by statistically evaluating the interactions between various experimental factors. researchgate.net Applying QbD to the analysis of (R)-Aceprometazine would ensure the resulting analytical method is highly reliable for determining enantiomeric purity in biological matrices. mdpi.com

Hyphenation with Advanced Spectrometry

The coupling of separation techniques with high-end spectrometry is critical for achieving the sensitivity and specificity required for analysis in biological systems.

Mass Spectrometry (MS): The hyphenation of LC and CE with tandem mass spectrometry (MS/MS) will continue to be vital. Future advancements will focus on overcoming challenges such as ion suppression from complex biological matrices and improving the ionization efficiency of phenothiazine derivatives. High-resolution mass spectrometry (HRMS) will be instrumental in identifying and confirming the structure of metabolites of (R)-Aceprometazine, which may themselves be chiral. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quantitative analysis, advanced NMR techniques offer unparalleled insight into the three-dimensional structure of molecules. Future applications could involve the use of powerful chiral solvating agents to allow for the direct spectroscopic differentiation of (R)-Aceprometazine and its S-enantiomer in purified extracts from biological samples, providing definitive structural confirmation. mdpi.com

Theoretical and Computational Approaches

Theoretical advancements offer a paradigm shift from empirical method development to rational design.

Molecular Modeling: Computational modeling can simulate the interactions between the enantiomers of aceprometazine and potential chiral selectors. researchgate.net This allows for an in silico screening of suitable chiral stationary phases or CE additives, significantly accelerating method development. Understanding the quantum mechanical properties and molecular orbitals can help predict the most effective chiral recognition mechanisms. researchgate.net

Artificial Intelligence (AI) and Machine Learning: A frontier in analytical science is the application of AI. Machine learning models could be trained to predict the optimal separation conditions based on the structure of (R)-Aceprometazine. Furthermore, emerging biochemical foundation models can generate molecular structures and predict properties for specific enantiomers, representing a significant leap in theoretical chemistry that can guide future analytical strategies. arxiv.org

The table below summarizes the prospective methodologies for the stereochemical analysis of (R)-Aceprometazine.

| Advancement Area | Specific Technique/Method | Potential Impact on (R)-Aceprometazine Analysis |

| Separation Science | Next-Generation Chiral Selectors (e.g., dual cyclodextrins) | Improved resolution and selectivity between (R)- and (S)-aceprometazine. mdpi.com |

| Online SPE-Capillary Electrophoresis | Greatly enhanced sensitivity for detecting trace levels in urine and plasma. nih.gov | |

| Quality by Design (QbD) Approach | Development of highly robust and reliable analytical methods for routine use. researchgate.netmdpi.com | |

| Advanced Spectrometry | High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification of chiral metabolites and low-level impurities. mdpi.com |

| NMR with Chiral Solvating Agents | Definitive confirmation of stereochemical configuration in isolated samples. mdpi.com | |

| Theoretical & Computational | Molecular Modeling | Rational, accelerated design of chiral separation methods. researchgate.net |

| Artificial Intelligence (AI) Models | Prediction of optimal analytical conditions and molecular properties. arxiv.org |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-Aceprometazine to ensure enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, prioritize chiral resolution techniques such as asymmetric synthesis using chiral catalysts or chromatographic separation (e.g., chiral HPLC). For example, details a synthesis route involving 2-acetylphenothiazine and 1-dimethylamino-2-chloropropane in dimethylformamide, with crystallization steps critical for purity. Validate each step using spectroscopic methods (e.g., NMR) and chiral column retention times to confirm stereochemical fidelity .

Q. What analytical methods are most reliable for validating the stereochemical configuration of (R)-Aceprometazine?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with circular dichroism (CD) spectroscopy to assess optical activity. Nuclear Overhauser Effect (NOE) NMR experiments can further resolve spatial arrangements of substituents. emphasizes crystallographic validation of intermediates, which is critical for confirming stereochemistry .

Q. How should researchers design dose-response studies to evaluate (R)-Aceprometazine’s receptor-binding affinity?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Radioligand binding assays (e.g., with D₂ dopamine receptors) across logarithmic concentration ranges (e.g., 1 nM–10 µM).

- Controls : Include racemic Aceprometazine and enantiomerically pure (S)-isomer to isolate (R)-specific effects.

- Statistical rigor : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. highlights the need for reproducible protocols and milestone-based experimental phases .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for (R)-Aceprometazine?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic first-pass effects). To address this:

- Comparative studies : Conduct parallel in vitro (hepatocyte metabolism assays) and in vivo (plasma pharmacokinetics in animal models) experiments.

- Modeling : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution-metabolism-excretion (ADME) pathways. recommends meta-regression to identify confounding variables (e.g., species-specific cytochrome P450 activity) .

Q. How can systematic reviews integrate heterogeneous studies on (R)-Aceprometazine’s neuroleptic efficacy?

- Methodological Answer : Follow PRISMA guidelines with PICOT framing:

- Population : Patients with dopamine-related disorders.

- Intervention : (R)-Aceprometazine vs. standard antipsychotics.

- Outcome : Reduction in symptom severity scales (e.g., PANSS).

- Analysis : Subgroup analyses for dose ranges and patient demographics. and emphasize using MeSH terms (e.g., "stereoisomerism," "receptor affinity") and tools like PubReMiner to standardize literature searches .

Q. What experimental designs mitigate bias in assessing (R)-Aceprometazine’s enantiomer-specific toxicity?

- Methodological Answer : Implement blinded, randomized controlled trials (RCTs) with:

- Crossover designs : Compare (R)- and (S)-enantiomers in the same cohort to control for inter-individual variability.

- Endpoint selection : Include biomarkers (e.g., serum prolactin levels for dopamine blockade) and behavioral metrics. stresses transparency in declaring funding sources and conflicts of interest to reduce bias .

Data Analysis and Reporting

Q. How should researchers handle missing data in (R)-Aceprometazine’s metabolic stability studies?

- Methodological Answer : Apply multiple imputation (MI) or maximum likelihood estimation (MLE) for small datasets. For large-scale studies, sensitivity analyses (e.g., worst-case vs. best-case scenarios) assess robustness. mandates reporting imputation methods and statistical assumptions (e.g., missing-at-random) .

Q. What criteria validate the reproducibility of (R)-Aceprometazine’s synthetic protocols?

- Methodological Answer : Adopt the ARRIVE guidelines :

- Reagent documentation : Batch numbers, purity grades, and solvent suppliers.

- Process validation : Independent replication by a second lab using identical conditions.

specifies crystallization solvents (e.g., isopropanol) and reaction temperatures (e.g., nitrogen atmosphere at 212°C) as critical reproducibility factors .

Tables for Methodological Reference

| Parameter | Recommended Technique | Evidence Reference |

|---|---|---|

| Enantiomeric purity | Chiral HPLC with amylose-based columns | |

| Absolute configuration | X-ray crystallography | |

| Receptor affinity | Radioligand binding assays (³H-spiperone) | |

| Metabolic stability | Hepatocyte incubation + LC-MS/MS quantification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.